molecular formula C9H13BN2O2 B1379851 B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid CAS No. 899437-13-9

B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid

Cat. No.: B1379851
CAS No.: 899437-13-9
M. Wt: 192.03 g/mol
InChI Key: YGKKWWWIOOMLQM-UHFFFAOYSA-N
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Description

B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid is an organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a pyrrolidine moiety. The unique structure of this compound imparts it with distinctive chemical properties, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative as the key reagents. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, borane derivatives, and various substituted pyridine compounds. These products are valuable intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity and affecting various biochemical pathways .

Properties

IUPAC Name

(5-pyrrolidin-2-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12-14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKKWWWIOOMLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C2CCCN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid
Reactant of Route 2
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid
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B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid
Reactant of Route 4
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid
Reactant of Route 5
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid
Reactant of Route 6
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid

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